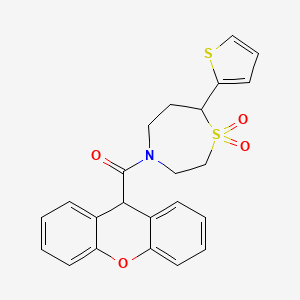
(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone varies depending on its application. In anticancer studies, it has been reported to induce apoptosis and inhibit cell proliferation by inhibiting the activity of topoisomerase II. In antibacterial and antifungal studies, it has been reported to disrupt the cell membrane and inhibit the synthesis of DNA and RNA. In metal ion detection studies, it has been reported to chelate with metal ions and exhibit fluorescence. In photodynamic therapy studies, it has been reported to generate reactive oxygen species upon exposure to light, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In anticancer studies, it has been reported to exhibit cytotoxicity against various cancer cell lines. In antibacterial and antifungal studies, it has been reported to exhibit activity against various bacterial and fungal strains. In metal ion detection studies, it has been reported to exhibit high selectivity and sensitivity towards metal ions. In photodynamic therapy studies, it has been reported to exhibit a high degree of phototoxicity towards cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone in lab experiments include its wide range of potential applications, high selectivity and sensitivity towards metal ions, and its ability to generate reactive oxygen species upon exposure to light. However, limitations include its potential toxicity towards normal cells, the need for light exposure in photodynamic therapy studies, and the need for further research to fully understand its mechanism of action.
Orientations Futures
For (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone include further studies to fully understand its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as materials science and environmental science. Additionally, further studies are needed to investigate its potential use in combination therapies for cancer treatment and to develop more efficient photodynamic therapy protocols.
Méthodes De Synthèse
The synthesis of (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone involves the reaction of 4-(2-bromoethyl)-1,3-thiazole-2(3H)-thione with 2-thiophenecarboxaldehyde in the presence of a base to form a thiazepine intermediate. This intermediate is then reacted with 9H-xanthene-9-carbaldehyde in the presence of a base and an oxidant to form the final product. The synthesis of this compound has been reported in several research articles, and it is a well-established method.
Applications De Recherche Scientifique
(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone has been extensively studied for its potential applications in various fields of research. It has been reported to exhibit anticancer, antibacterial, antifungal, and antiviral activities. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S2/c25-23(24-12-11-21(20-10-5-14-29-20)30(26,27)15-13-24)22-16-6-1-3-8-18(16)28-19-9-4-2-7-17(19)22/h1-10,14,21-22H,11-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPYHNPSQDQSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

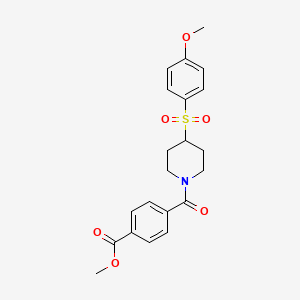
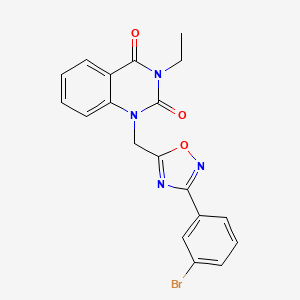
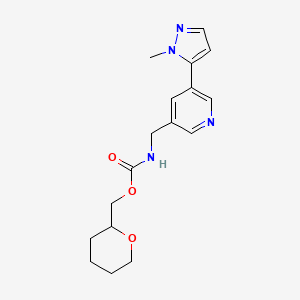
![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2448903.png)
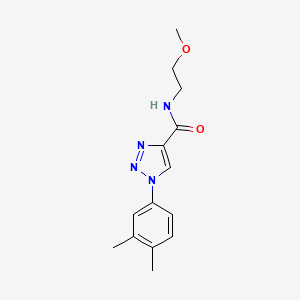
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B2448905.png)

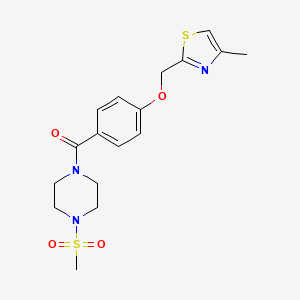
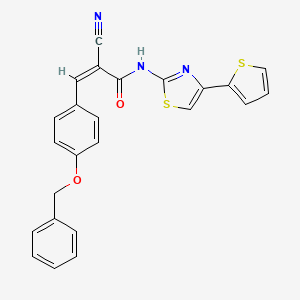
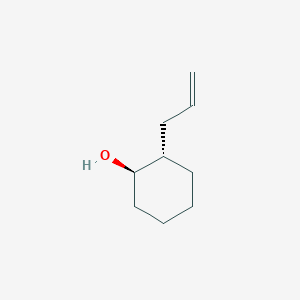
![1-[4-[4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2448914.png)
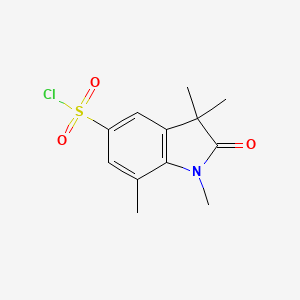
![1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2448917.png)
![6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2448918.png)